Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate
Overview
Description
“Methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate” is a compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . They are considered as privileged structures because of their occurrence in many natural products .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Chemical Reactions Analysis
Imidazo[1,2-a]pyridines are synthesized through various chemical reactions including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .Scientific Research Applications
Synthesis of New Drugs
Imidazole, which is a part of the compound , has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antibacterial and Antimycobacterial Activities
Imidazole derivatives have been reported to exhibit antibacterial and antimycobacterial activities . For instance, 6-(substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl) imidazo [2,1-b] [1,3,4] thiadiazole has been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Antitumor Activity
Imidazole derivatives have shown potential in antitumor activity . This makes the compound a potential candidate for cancer research and treatment.
Antiviral Activity
Imidazole derivatives have also been reported to exhibit antiviral activities . This suggests that the compound could be used in the development of new antiviral drugs.
Anti-inflammatory and Antipyretic Activities
Imidazole derivatives have been reported to exhibit anti-inflammatory and antipyretic activities . This suggests that the compound could be used in the development of new anti-inflammatory and antipyretic drugs.
Antioxidant Activity
Imidazole derivatives have been reported to exhibit antioxidant activities . This suggests that the compound could be used in the development of new antioxidant drugs.
Future Directions
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, a class of compounds to which this molecule belongs, are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been used in the construction of various drug molecules .
Mode of Action
Imidazo[1,2-a]pyridines have been recognized for their wide range of applications in medicinal chemistry . They undergo various reactions such as transition metal catalysis, metal-free oxidation, and photocatalysis for direct functionalization .
Biochemical Pathways
Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that they may interact with the biochemical pathways involved in these diseases.
Pharmacokinetics
The pharmacokinetic properties of similar compounds are often studied to predict the bioavailability and potential therapeutic effects of the compound .
Result of Action
Imidazo[1,2-a]pyridines have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . This suggests that they may have potent antimicrobial effects.
Action Environment
The stability and efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .
properties
IUPAC Name |
methyl 2-[2-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O2/c1-23-15(22)10-6-7-21-9-13(20-14(21)8-10)11-4-2-3-5-12(11)16(17,18)19/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPKJTOOADZKBKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=NC(=CN2C=C1)C3=CC=CC=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.